molecular formula C19H16BrN5O2 B11009919 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11009919
M. Wt: 426.3 g/mol
InChI Key: VLBNATHBAHKIOH-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex organic compound that features both an indole and a benzotriazine moiety The indole structure is known for its presence in many bioactive molecules, while the benzotriazine ring is often associated with various pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is likely to involve interactions with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, while the benzotriazine ring may contribute to its pharmacological activities . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is unique due to the combination of the indole and benzotriazine moieties in a single molecule.

Properties

Molecular Formula

C19H16BrN5O2

Molecular Weight

426.3 g/mol

IUPAC Name

N-[2-(5-bromoindol-1-yl)ethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C19H16BrN5O2/c20-14-5-6-17-13(11-14)7-9-24(17)10-8-21-18(26)12-25-19(27)15-3-1-2-4-16(15)22-23-25/h1-7,9,11H,8,10,12H2,(H,21,26)

InChI Key

VLBNATHBAHKIOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCCN3C=CC4=C3C=CC(=C4)Br

Origin of Product

United States

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